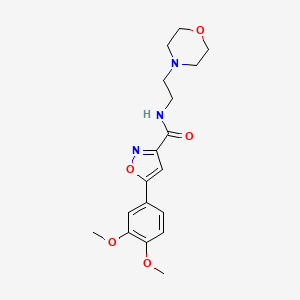![molecular formula C21H16N2O5 B4572985 methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4572985.png)
methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate
Descripción general
Descripción
Methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C21H16N2O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.10592162 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Annulation and Migration Reactions
[4 + 3]-Annulation and Carboxamide Group Migration : Research has shown that 1-methylindole-3-carboxamides react with substituted propargyl alcohols to afford lactams through [4 + 3]-annulation. This reaction includes an unexpected migration of the carboxamide group to the indole-2-position. Meanwhile, indole-2-carboxylic acids/amides form seven-membered lactones/lactams (oxepinoindolones/azepinoindolones) upon similar treatment, showcasing a versatile approach to constructing complex indole frameworks (Karuppu Selvaraj, Shubham Debnath, & K. C. Kumara Swamy, 2019).
Synthesis and Anti-Cancer Activity
Methyl Indole-3-Carboxylate Derivatives as Antitumor Agents : A study synthesized new derivatives of methyl indole-3-carboxylate, demonstrating their potential as analogs to 3,3′-diindolylmethane, a potent antitumor agent. These compounds showed inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines, highlighting their significance in medicinal chemistry and cancer research (M. Niemyjska, D. Maciejewska, I. Wolska, & Paweł Truszkowski, 2012).
Carboxylation and Carbamoylation
Carboxylation and Ethoxycarbonylation of Indoles : Various 1-substituted indoles have been carboxylated under CO2 pressure with the aid of Me2AlCl, yielding indole-3-carboxylic acids. This method extends to alkoxycarbonylation and carbamoylation, providing a versatile route for the functionalization of indoles and exploring their potential applications in synthetic and medicinal chemistry (K. Nemoto, Shinya Tanaka, Megumi Konno, Satoru Onozawa, Masafumi Chiba, Yuuki Tanaka, Y. Sasaki, Ryoji Okubo, & T. Hattori, 2016).
Acylation and Oxidative Cyclization
Direct Acylation and Oxidative Cyclization : 3-Methylindole undergoes direct acylation with acyl chlorides in the presence of AlCl3, leading to 3-(2-oxoalkyl)indoles. This method provides a straightforward approach for synthesizing indole derivatives without the need for protection-deprotection steps, facilitating the exploration of indole chemistry in organic synthesis (M. Pal, R. Dakarapu, & S. Padakanti, 2004).
Propiedades
IUPAC Name |
methyl 1-[3-(1,3-dioxoisoindol-2-yl)propanoyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-28-21(27)16-12-23(17-9-5-4-6-13(16)17)18(24)10-11-22-19(25)14-7-2-3-8-15(14)20(22)26/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYCGLPBXYHQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4572924.png)
![5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B4572930.png)
![{1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4572937.png)
![3-{[5-(4-chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4572945.png)

![N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide](/img/structure/B4572962.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4572966.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B4572973.png)
![3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4572975.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)propanamide](/img/structure/B4572979.png)
![2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4572986.png)
![N-({[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B4572993.png)
![6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4573001.png)
